tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate
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Overview
Description
tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrimidinyl group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are critical for the success of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
In biology, this compound can be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group can be used in fluorescence-based assays to monitor biological processes .
Medicine
Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved solubility, stability, and reactivity. Its unique structure allows for the design of materials with tailored properties for specific applications .
Mechanism of Action
The mechanism of action of tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can interact with hydrophobic pockets, while the pyrimidinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate: This compound shares the tert-butyl and fluorophenyl groups but has a different core structure.
tert-Butyl substituted hetero-donor TADF compounds: These compounds share the tert-butyl group and are used in organic light-emitting diodes (OLEDs).
Uniqueness
tert-Butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate is unique due to its combination of a fluorophenyl group, a pyrimidinyl core, and a tert-butyl ester. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C26H34FN3O6S |
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Molecular Weight |
535.6 g/mol |
IUPAC Name |
tert-butyl (E)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate |
InChI |
InChI=1S/C26H34FN3O6S/c1-16(2)23-21(13-12-19(31)14-20(32)15-22(33)36-26(3,4)5)24(17-8-10-18(27)11-9-17)29-25(28-23)30(6)37(7,34)35/h8-13,16,19,31H,14-15H2,1-7H3/b13-12+ |
InChI Key |
QILQWACDSPPUDH-OUKQBFOZSA-N |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/C(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
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